Cas no 1508159-19-0 (methyl({2-(propan-2-yl)oxan-3-ylmethyl})amine)

methyl({2-(propan-2-yl)oxan-3-ylmethyl})amine Chemical and Physical Properties
Names and Identifiers
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- methyl({2-(propan-2-yl)oxan-3-ylmethyl})amine
- 1508159-19-0
- methyl({[2-(propan-2-yl)oxan-3-yl]methyl})amine
- AKOS017918553
- EN300-1245635
-
- Inchi: 1S/C10H21NO/c1-8(2)10-9(7-11-3)5-4-6-12-10/h8-11H,4-7H2,1-3H3
- InChI Key: ICBMJYYUPVCKBV-UHFFFAOYSA-N
- SMILES: O1CCCC(CNC)C1C(C)C
Computed Properties
- Exact Mass: 171.162314293g/mol
- Monoisotopic Mass: 171.162314293g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 125
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 21.3Ų
- XLogP3: 1.8
methyl({2-(propan-2-yl)oxan-3-ylmethyl})amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1245635-1.0g |
methyl({[2-(propan-2-yl)oxan-3-yl]methyl})amine |
1508159-19-0 | 1g |
$1142.0 | 2023-05-25 | ||
Enamine | EN300-1245635-0.25g |
methyl({[2-(propan-2-yl)oxan-3-yl]methyl})amine |
1508159-19-0 | 0.25g |
$1051.0 | 2023-05-25 | ||
Enamine | EN300-1245635-2.5g |
methyl({[2-(propan-2-yl)oxan-3-yl]methyl})amine |
1508159-19-0 | 2.5g |
$2240.0 | 2023-05-25 | ||
Enamine | EN300-1245635-0.5g |
methyl({[2-(propan-2-yl)oxan-3-yl]methyl})amine |
1508159-19-0 | 0.5g |
$1097.0 | 2023-05-25 | ||
Enamine | EN300-1245635-10.0g |
methyl({[2-(propan-2-yl)oxan-3-yl]methyl})amine |
1508159-19-0 | 10g |
$4914.0 | 2023-05-25 | ||
Enamine | EN300-1245635-250mg |
methyl({[2-(propan-2-yl)oxan-3-yl]methyl})amine |
1508159-19-0 | 250mg |
$774.0 | 2023-10-02 | ||
Enamine | EN300-1245635-5000mg |
methyl({[2-(propan-2-yl)oxan-3-yl]methyl})amine |
1508159-19-0 | 5000mg |
$2443.0 | 2023-10-02 | ||
Enamine | EN300-1245635-500mg |
methyl({[2-(propan-2-yl)oxan-3-yl]methyl})amine |
1508159-19-0 | 500mg |
$809.0 | 2023-10-02 | ||
Enamine | EN300-1245635-10000mg |
methyl({[2-(propan-2-yl)oxan-3-yl]methyl})amine |
1508159-19-0 | 10000mg |
$3622.0 | 2023-10-02 | ||
Enamine | EN300-1245635-50mg |
methyl({[2-(propan-2-yl)oxan-3-yl]methyl})amine |
1508159-19-0 | 50mg |
$707.0 | 2023-10-02 |
methyl({2-(propan-2-yl)oxan-3-ylmethyl})amine Related Literature
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Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184
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Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726
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Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278
Additional information on methyl({2-(propan-2-yl)oxan-3-ylmethyl})amine
Methyl({2-(Propan-2-Yl)Oxan-3-Ylmethyl})Amine: A Comprehensive Overview
Methyl({2-(Propan-2-Yl)Oxan-3-Ylmethyl})Amine, also known by its CAS number 1508159-19-0, is a versatile organic compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and specialty chemicals. This compound has garnered attention due to its unique chemical structure and potential for use in advanced chemical synthesis and drug development.
The molecular structure of Methyl({2-(Propan-2-Yl)Oxan-3-Ylmethyl})Amine comprises a methyl group attached to an amine functional group, which is further connected to a substituted oxane ring. The oxane ring contains a propan-2-yl substituent at the 2-position and a methylene group at the 3-position, creating a complex yet stable framework. This structure allows for a wide range of chemical reactivity and compatibility with various synthetic pathways.
Recent studies have highlighted the potential of Methyl({2-(Propan-2-Yl)Oxan-3-Ylmethyl})Amine in the development of novel pharmaceutical agents. Researchers have explored its role as a building block for constructing bioactive molecules, particularly in the design of kinase inhibitors and other enzyme-targeting compounds. Its ability to form stable amine bonds and participate in nucleophilic substitutions makes it an attractive candidate for medicinal chemistry applications.
In addition to its pharmaceutical applications, Methyl({2-(Propan-2-Yl)Oxan-3-Ylmethyl})Amine has shown promise in the field of agrochemicals. Scientists have investigated its use as a precursor for herbicides and fungicides, leveraging its structural versatility to enhance the efficacy and selectivity of these compounds. Recent advancements in green chemistry have also led to the exploration of more sustainable synthesis methods for this compound, reducing environmental impact while maintaining high yields.
The synthesis of Methyl({2-(Propan-2-Yl)Oxan-3-Ylmethyl})Amine typically involves multi-step reactions, including nucleophilic substitutions, reductions, and cyclizations. Recent research has focused on optimizing these processes to improve efficiency and scalability. For instance, the use of microwave-assisted synthesis has been reported to significantly accelerate reaction times while maintaining product purity.
Beyond its direct applications, Methyl({2-(Propan-2-Yl)Oxan-3-Ylmethyl})Amine serves as a valuable intermediate in the production of more complex molecules. Its role in constructing heterocyclic frameworks has been particularly noteworthy, with applications ranging from materials science to biotechnology. The compound's ability to undergo both nucleophilic and electrophilic reactions makes it a cornerstone in modern organic synthesis.
In terms of safety and handling, Methyl({2-(Propan-2-Yl)Oxan-3-Ylmethyl})Amine is generally considered non-hazardous under normal conditions. However, like all chemicals, it should be stored and handled according to standard laboratory protocols to ensure worker safety and environmental protection.
The future prospects for Methyl({2-(Propan-2-Yl)Oxan-3-Ylmethyl})Amine are bright, with ongoing research exploring its potential in emerging areas such as nanotechnology and biomedicine. As scientists continue to unlock its full synthetic potential, this compound is poised to play an increasingly important role in advancing both academic research and industrial applications.
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